molecular formula C18H23N5O6S3 B2721559 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate CAS No. 2034586-29-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2721559
CAS No.: 2034586-29-1
M. Wt: 501.59
InChI Key: RUEZFBSYWJBDOR-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate is a complex organic compound featuring a thiadiazole ring and a piperazine ring linked via an acetamide bridge

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate typically begins with the preparation of the thiadiazole ring. This can be achieved by cyclization of ethylthiohydrazine with carbon disulfide and an appropriate dehydrating agent under controlled conditions. The resulting thiadiazole derivative is then reacted with 2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to form the final product. The product is then converted to its oxalate salt form by treatment with oxalic acid.

Industrial production methods: Industrial-scale production requires optimized reaction conditions to maximize yield and purity. This often involves large-scale batch or continuous flow synthesis, meticulous control of temperature and pressure, and effective use of catalysts to enhance reaction rates. Process optimization also includes purification steps such as crystallization and chromatographic techniques to ensure the high purity of the final compound.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate can undergo oxidation reactions where the ethylthio group is oxidized to the corresponding sulfoxide or sulfone.

  • Reduction: : The compound can also be reduced, especially the keto group in the thiophenyl moiety, forming secondary alcohols.

  • Substitution: : Various nucleophiles can attack the thiadiazole ring, leading to substitution reactions primarily at the sulfur atom.

Common reagents and conditions used in these reactions:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

  • Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.

  • Nucleophiles including thiols, amines, or alcohols for substitution reactions.

Major products formed from these reactions:

  • Sulfoxides and sulfones from oxidation.

  • Secondary alcohols from reduction.

  • Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate has shown promise in various scientific research applications:

In Chemistry: : Used as a building block for the synthesis of more complex molecules due to its versatile functional groups. In Biology : Studied for its potential antimicrobial and antiparasitic properties. In Medicine : Evaluated for its potential as a drug candidate for the treatment of infections and other diseases. In Industry : Utilized in the design of novel materials and compounds for specific industrial applications, including organic electronics and photonics.

Mechanism of Action

The exact mechanism by which this compound exerts its biological effects remains under investigation. preliminary studies suggest that it interacts with specific molecular targets in microbial cells, potentially inhibiting key enzymes or disrupting cell membrane integrity, leading to cell death. The compound's interactions with biological macromolecules, such as proteins and nucleic acids, are also crucial in understanding its mechanism of action.

Comparison with Similar Compounds

  • N-(5-methylthio)-1,3,4-thiadiazol-2-yl compounds: : Possess similar structural motifs but with different substituents leading to varied biological activity.

  • Piperazine derivatives: : Share the piperazine ring but differ in other functional groups, affecting their pharmacological profiles.

This compound's unique structure enables it to interact with biological targets in ways that other, structurally similar compounds cannot, highlighting its potential utility in diverse scientific and industrial applications.

That should cover the basics of your detailed article on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S3.C2H2O4/c1-2-24-16-19-18-15(26-16)17-14(23)11-21-7-5-20(6-8-21)10-12(22)13-4-3-9-25-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,18,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEZFBSYWJBDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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